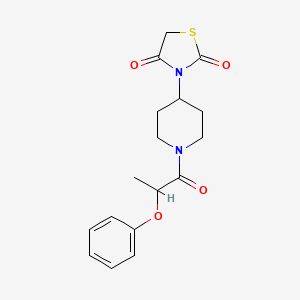

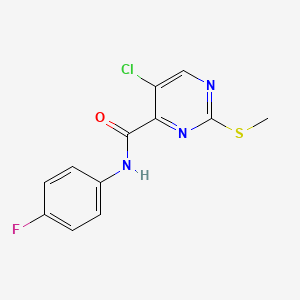

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.

Chemical Reactions Analysis

Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are not detailed in the retrieved sources.科学研究应用

Antimicrobial Activity

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione and its derivatives have been extensively researched for their antimicrobial properties. Studies show that these compounds exhibit significant activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, some derivatives demonstrate excellent antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). Derivatives of thiazolidine-2,4-dione, when combined with other molecular structures, have also shown promise in antibacterial and antifungal applications (Jat et al., 2006).

Anticancer Properties

Some derivatives of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione have been explored for their potential anticancer activity. For instance, certain N-substituted indole derivatives have shown efficacy in inhibiting topoisomerase-I enzyme, which is crucial in cancer therapy, specifically in treating breast cancer cell lines (Kumar & Sharma, 2022).

Bioactive Multitargeting Agents

Due to its ability to bind to a variety of protein targets, thiazolidine-2,4-dione, a core component of this compound, is a key focus in medicinal chemistry for developing bioactive multitargeting agents. This property is critical in creating compounds that can address multiple pathological processes simultaneously (Marc et al., 2021).

Antidiabetic Potential

Thiazolidine-2,4-dione derivatives, including those related to 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antidiabetic properties. They are known to reduce blood glucose levels, making them potential candidates for treating type 2 diabetes (Kadium et al., 2022).

Anti-Inflammatory Applications

Some derivatives have shown significant anti-inflammatory properties. For example, certain synthesized compounds based on thiazolidine-2,4-dione moiety have been evaluated for their ability to inhibit nitric oxide production and inducible nitric oxide synthase activity, which are key factors in inflammatory diseases (Ma et al., 2011).

未来方向

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .

属性

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYDTHGZBTLSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)